雄烯酮腙

描述

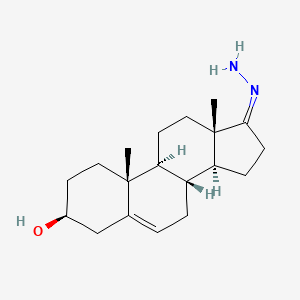

Androstenone Hydrazone is a useful research compound. Its molecular formula is C19H30N2O and its molecular weight is 302.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Androstenone Hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Androstenone Hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1. 腙、喹唑啉和席夫碱的合成雄烯酮腙可用于合成腙、喹唑啉和席夫碱 {svg_1}. 这是通过将合适的醛与四种酰肼结合来实现的 {svg_2}. 对于喹唑啉来说,机械化学方法通常是更好的选择,而固态熔融反应对(异)烟碱基腙衍生物更有效 {svg_3}.

化学计量学方法在反应监测中的应用

腙、喹唑啉和席夫碱的合成可以使用化学计量学方法进行监测 {svg_4}. 这种方法提供了对反应曲线和反应时间的洞察 {svg_5}.

生物活性

包括雄烯酮腙在内的腙类化学物质具有独特的生物学作用和优异的配位能力 {svg_6}. 由于其在癌症治疗中的潜力,它们已成为药物研究中的热门话题 {svg_7}.

癌症治疗

虽然还没有一种化疗剂被证明在癌症治疗中百分之百成功,但腙类化学物质已显示出希望 {svg_8}. 它们靶向细胞死亡途径,如凋亡、坏死和自噬 {svg_9}.

螯合能力

包括雄烯酮腙在内的腙配体因其螯合能力而引起了更多关注 {svg_10}. 它们经常用于化学和生物化学领域 {svg_11}.

药理学应用

安全和危害

When handling Androstenone Hydrazone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .

作用机制

Target of Action

Androstenone Hydrazone is a derivative of Androstenedione . Androstenedione is a 19-carbon steroid hormone produced in the adrenal glands and the gonads . It serves as a precursor to testosterone as well as estrone and estradiol . Therefore, the primary targets of Androstenone Hydrazone are likely to be similar to those of Androstenedione, which include various steroid hormone receptors.

Mode of Action

It is known that androstenedione, from which androstenone hydrazone is derived, is an intermediate step in the biochemical pathway that produces the androgen testosterone and the estrogens estrone and estradiol . Therefore, it can be inferred that Androstenone Hydrazone might interact with its targets in a similar manner, leading to the production of these hormones.

Biochemical Pathways

Androstenedione, the parent compound of Androstenone Hydrazone, is synthesized from androstadienol by 3β-hydroxysteroid dehydrogenase . It can be converted into androstenone by 5α-reductase, which can subsequently be converted into 3α-androstenol or 3β-androstenol by 3-ketosteroid reductase . These transformations are part of the steroid hormone biosynthesis pathway, which plays a crucial role in the regulation of various physiological processes.

Pharmacokinetics

The pharmacokinetics of androstenedione, its parent compound, have been reviewed It is expected that Androstenone Hydrazone would have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to Androstenedione

Result of Action

Hydrazone derivatives have been reported to have antinociceptive and anti-inflammatory activities . The hydrazone with the greatest potency significantly reduced nociceptive behavior . Moreover, it was found to block the COX-2 enzyme, reducing arachidonic acid metabolism and consequently decreasing the production of prostaglandins, which are important inflammatory mediators .

属性

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17Z)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O/c1-18-9-7-13(22)11-12(18)3-4-14-15-5-6-17(21-20)19(15,2)10-8-16(14)18/h3,13-16,22H,4-11,20H2,1-2H3/b21-17-/t13-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKFUDDFHUANII-BBNBXUPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=NN)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N/N)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。